Cas no 2227891-89-4 ((1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol)

(1S)-2-Amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol is a chiral amino alcohol derivative featuring an indole core, which is structurally significant in medicinal chemistry and asymmetric synthesis. The compound’s stereospecific (1S) configuration ensures high enantiopurity, making it valuable for applications requiring precise chiral induction, such as catalyst design or pharmaceutical intermediates. The presence of both amino and hydroxyl functional groups enhances its versatility as a building block for further derivatization. Its 1-methylindole moiety contributes to stability and potential bioactivity, often exploited in drug discovery. This compound is particularly useful in research settings where controlled stereochemistry and functional group compatibility are critical.
(1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol structure
2227891-89-4 structure
Product Name:(1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol
CAS No:2227891-89-4
MF:C11H14N2O
MW:190.241662502289
CID:5862243
PubChem ID:96590034
Update Time:2025-10-28

(1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol
    • EN300-1789579
    • 2227891-89-4
    • Inchi: 1S/C11H14N2O/c1-13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-6,11,14H,7,12H2,1H3/t11-/m1/s1
    • InChI Key: GWEFEHQLUYAYBG-LLVKDONJSA-N
    • SMILES: O[C@H](CN)C1C=CC2=C(C=CN2C)C=1

Computed Properties

  • Exact Mass: 190.110613074g/mol
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 51.2Ų

(1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol Pricemore >>

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Additional information on (1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol

Compound Introduction: (1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol (CAS No. 2227891-89-4)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, the compound (1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol, identified by its CAS number 2227891-89-4, has garnered significant attention due to its unique structural and pharmacological properties. This compound belongs to the class of indole derivatives, which are well-documented for their diverse biological activities. The structural motif of this molecule, featuring a chiral center at the (1S) configuration, makes it a subject of intense interest for medicinal chemists and pharmacologists.

The indole scaffold is a cornerstone in drug discovery, with numerous bioactive molecules derived from it exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of a methyl group at the 1-position and an amino group at the 2-position of the indole ring in (1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol introduces additional layers of complexity and potential for interaction with biological targets. Specifically, the amino substituent at the ethyl chain's terminal position enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with remarkable accuracy. Studies have suggested that (1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol may interact with enzymes and receptors involved in neurotransmitter pathways, potentially making it a candidate for treating neurological disorders. The chiral configuration at the (1S) position is particularly crucial, as it can influence the compound's stereoselectivity and pharmacokinetic properties.

In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments indicate that it exhibits moderate affinity for certain serotonin receptors, which are implicated in mood regulation and cognitive functions. The methyl group at the indole ring may modulate its binding interactions by influencing electronic distributions and steric hindrance. These findings are consistent with emerging research on indole derivatives as potential therapeutics for depression and anxiety disorders.

The synthesis of (1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol presents both challenges and opportunities for synthetic chemists. The stereochemistry at the (1S) position requires precise control during synthesis to ensure high enantiomeric purity. Advanced techniques such as asymmetric hydrogenation and chiral auxiliary-assisted synthesis have been explored to achieve this goal. Additionally, the indole core can be further functionalized to introduce additional pharmacophores, expanding its therapeutic potential.

The compound's solubility profile is another critical factor in its development as a drug candidate. The presence of polar functional groups enhances its solubility in aqueous solutions, facilitating formulation into oral or injectable medications. However, achieving optimal solubility while maintaining stability remains a key challenge that researchers are addressing through solvent optimization and prodrug design strategies.

Emerging research also highlights the importance of understanding metabolic pathways in drug development. Studies on (1S)-2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol suggest that it undergoes biotransformation via cytochrome P450 enzymes, which are responsible for metabolizing a significant portion of pharmaceuticals. Identifying potential metabolic pathways allows for better prediction of drug-drug interactions and side effects, thereby accelerating the drug development process.

The field of medicinal chemistry continues to evolve with novel synthetic methodologies and computational tools enhancing our ability to design and optimize bioactive molecules. The case of (1S)-2-amino-1-(1-methyl-1H-indol-5-yliethan-l -ol exemplifies how interdisciplinary approaches can lead to groundbreaking discoveries. As research progresses, this compound holds promise not only as a standalone therapeutic agent but also as a building block for more complex drug candidates.

In conclusion, (lS)-2-amino-l-(l-methyl-lH-indol-S -yl)ethan-l -ol (CAS No. 2227891894) represents a fascinating example of how structural modifications can influence biological activity. Its unique features make it an attractive candidate for further investigation in preclinical studies aimed at identifying new treatments for neurological and other diseases. As our understanding of molecular interactions deepens, compounds like this will continue to shape the future of pharmaceutical innovation.

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